(I+/-R)-3-Nitro-I+/--(trifluoromethyl)benzenemethanol
Description
(1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H6F3NO3. This compound is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a hydroxyl group attached to an asymmetric carbon atom. The compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
CAS No. |
1135312-07-0 |
|---|---|
Molecular Formula |
C8H6F3NO3 |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-2-1-3-6(4-5)12(14)15/h1-4,7,13H/t7-/m1/s1 |
InChI Key |
BCYCXBDVLORUCU-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-nitrobenzaldehyde.
Grignard Reaction: The 3-nitrobenzaldehyde undergoes a Grignard reaction with trifluoromethyl magnesium bromide to form the corresponding alcohol.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for (1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and continuous flow reactors may be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanone.
Reduction: The major product is (1R)-2,2,2-trifluoro-1-(3-aminophenyl)ethan-1-ol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
(1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-nitrophenyl)ethanol
- ®-1-(4-nitrophenyl)ethanol
- ®-1-(2-nitrophenyl)ethanol
Uniqueness
(1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
